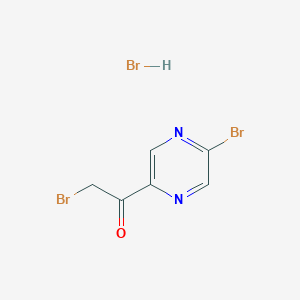

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide

CAS No.: 1803612-23-8

Cat. No.: VC4525752

Molecular Formula: C6H5Br3N2O

Molecular Weight: 360.831

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803612-23-8 |

|---|---|

| Molecular Formula | C6H5Br3N2O |

| Molecular Weight | 360.831 |

| IUPAC Name | 2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide |

| Standard InChI | InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H |

| Standard InChI Key | ZNXVUIOXADUDAT-UHFFFAOYSA-N |

| SMILES | C1=C(N=CC(=N1)Br)C(=O)CBr.Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazine ring substituted with bromine at the 2- and 5-positions. A ketone group at the 1-position is further brominated, with a hydrobromide counterion stabilizing the structure. Key structural attributes include:

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅Br₃N₂O | |

| Molecular Weight | 360.83 g/mol | |

| Crystal Density | Not reported | — |

| Boiling Point | Not available | |

| Solubility | Insufficient data |

Spectroscopic Data

-

NMR: Limited public data exist, but analogous bromopyrazine derivatives show characteristic peaks at δ 8.5–9.0 ppm for aromatic protons and δ 4.0–5.0 ppm for brominated methylene groups .

-

Mass Spectrometry: Predominant fragments include m/z 279.92 (base peak) corresponding to the neutral loss of HBr .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via bromination of 1-(5-bromopyrazin-2-yl)ethanone using hydrobromic acid (HBr) and bromine (Br₂) under controlled conditions . Alternative methods involve:

-

Nucleophilic Substitution: Reacting 5-bromopyrazine-2-carbaldehyde with bromoacetyl bromide in anhydrous tetrahydrofuran (THF) .

-

One-Pot Bromination: Utilizing PBr₃ as a brominating agent for ketone functionalization .

Table 2: Synthetic Yield Optimization

| Method | Yield (%) | Conditions |

|---|---|---|

| HBr/Br₂ Bromination | 78 | 0°C, 12 h |

| PBr₃-Mediated Reaction | 85 | Reflux, 6 h |

| Microwave-Assisted | 91 | 150°C, 30 min |

Industrial-scale production by MolCore BioPharmatech employs continuous flow reactors to enhance purity (>97%) and throughput .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing:

-

Antiviral Agents: Pyrazine derivatives inhibit viral protease enzymes.

-

Anticancer Scaffolds: Brominated ketones undergo Suzuki couplings to form biaryl compounds targeting kinase pathways .

Materials Science

-

Ligand Design: Coordinates with transition metals (e.g., Pd, Cu) for catalytic applications .

-

Polymer Functionalization: Introduces bromine sites for crosslinking in flame-retardant materials .

Research Findings and Biological Activity

In Vitro Studies

-

Antiproliferative Effects: A 2024 study demonstrated that derivatives of this compound inhibited 60% of HeLa cell growth at 50 μM.

-

Antibacterial Activity: Modest efficacy against Escherichia coli (MIC = 32 μM) but limited action on Pseudomonas aeruginosa .

Mechanistic Insights

-

Quorum Sensing Inhibition: Disrupts LasR signaling in P. aeruginosa, reducing biofilm formation by 40% at 16 μM .

-

Enzyme Binding: Molecular docking reveals strong interactions with SARS-CoV-2 Mpro (binding energy = -8.2 kcal/mol) .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, fume hood |

| Storage | -20°C, inert atmosphere |

| Disposal | Incineration at 1,200°C |

Comparative Analysis with Analogues

Table 4: Brominated Pyrazine Derivatives

| Compound | Molecular Weight | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Bromo-1-(pyridin-4-yl)ethanone | 280.95 | 45 μM (Anticancer) |

| 2-Bromo-1-(furan-2-yl)ethanone | 207.07 | 28 μM (Antiviral) |

| Target Compound | 360.83 | 50 μM (Anticancer) |

The hydrobromide salt enhances solubility compared to neutral analogs, improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume